4-(4-Methoxybenzo[d]thiazol-2-yl)morpholine
Description
4-(4-Methoxybenzo[d]thiazol-2-yl)morpholine is a benzothiazole derivative featuring a methoxy group at the 4-position of the benzothiazole ring and a morpholine substituent at the 2-position. The morpholine group enhances solubility and contributes to binding interactions with biological targets, while the methoxy substituent modulates electronic and steric properties .
Synthetic routes for analogous benzothiazole derivatives often involve cyclization and Suzuki coupling reactions. For example, 4-(4-bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine (compound 1 in ) was synthesized via condensation, cyclization, and Suzuki reactions with an overall yield of 55% .
Properties
IUPAC Name |
4-(4-methoxy-1,3-benzothiazol-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-15-9-3-2-4-10-11(9)13-12(17-10)14-5-7-16-8-6-14/h2-4H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXDQLSARYFGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-(4-Methoxybenzo[d]thiazol-2-yl)morpholine is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
This compound interacts with COX enzymes, leading to their inhibition. This inhibition suppresses the conversion of arachidonic acid into inflammatory mediators, thereby exerting an anti-inflammatory effect.
Biochemical Pathways
The compound’s action on COX enzymes affects the arachidonic acid pathway . By inhibiting COX enzymes, it reduces the production of prostaglandins and other inflammatory mediators, which are downstream products of this pathway.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation . By inhibiting COX enzymes and suppressing the production of inflammatory mediators, the compound can alleviate symptoms associated with inflammatory conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions can affect the compound’s stability. Furthermore, the compound’s interaction with other substances in the body, such as proteins or other drugs, can potentially influence its efficacy.
Comparison with Similar Compounds
Structural and Functional Variations
The biological activity of benzothiazole derivatives is highly sensitive to substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Key Benzothiazole Derivatives and Their Properties
Impact of Substituents on Activity
- Morpholine Group : The morpholine moiety is critical for kinase inhibition. In compound 1 (), replacing morpholine with other groups (e.g., ethyl) reduced PI3Kβ inhibition from 52.1% to <18%, emphasizing its role in forming hydrogen bonds with residues like ASP856 .
- Methoxy vs. Halogen Substituents : Methoxy groups (e.g., in the target compound) improve solubility and electronic effects compared to halogens. For instance, bromine and chlorine in compound 1 increase molecular weight and reactivity but may reduce metabolic stability .
- Positional Effects : Methoxy at the 4-position of benzothiazole (target compound) versus the 2-position of phenyl () alters binding modes. The former likely engages in hydrophobic interactions, while the latter optimizes steric fit in AR pockets .
Selectivity and Binding Interactions
Compound 11 () demonstrates how the 4-(benzo[d]thiazol-2-yl)morpholine scaffold achieves PI3Kβ selectivity by exploiting unique residues like ASP856, which forms stronger hydrogen bonds than homologous residues in other kinases. In contrast, derivatives with bulkier substituents (e.g., 4-chlorophenyl in ) may exhibit off-target effects due to reduced pocket compatibility .
Q & A
Q. What synthetic routes are recommended for 4-(4-Methoxybenzo[d]thiazol-2-yl)morpholine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
- Thiazole Ring Formation : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions (e.g., glacial acetic acid) to form the benzothiazole core .
- Morpholine Functionalization : Coupling the thiazole intermediate with morpholine derivatives via nucleophilic substitution or cross-coupling reactions.
- Methoxy Group Introduction : Electrophilic substitution or post-synthetic modification using methoxylating agents.
Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (reflux conditions), and catalysts (e.g., EDCI for amidation) to improve yield and purity .
Q. Which analytical techniques are critical for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Essential for verifying regiochemistry and functional group placement. For example, discrepancies in bromine substitution (e.g., 4,5-bromo vs. 2,4-dibromo isomers) can be resolved via H/C NMR .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. High-resolution MS (HRMS) distinguishes isobaric compounds .
- X-ray Crystallography : Provides definitive structural confirmation, especially for resolving stereochemical ambiguities .
Q. What safety protocols are recommended for laboratory handling?
- Methodological Answer :
- Storage : Maintain at 2–8°C in a dry, ventilated area to prevent degradation .
- PPE : Use NIOSH-approved respirators (e.g., P95 for particulates), nitrile gloves, and chemical-resistant suits to avoid dermal/ocular exposure .
- Spill Management : Avoid dust generation; collect spills using inert absorbents and dispose via hazardous waste protocols .
Q. What in vitro assays are suitable for initial biological activity evaluation?
- Methodological Answer :
- Cell Viability Assays : Use prostate cancer cell lines (e.g., LNCaP, PC-3) with compounds like VPC-14228 (a structural analog) to assess cytotoxicity via MTT or Alamar Blue .
- Binding Assays : Fluorescence polarization or SPR to measure affinity for the androgen receptor DNA-binding domain (AR-DBD) .
Advanced Research Questions
Q. How can researchers assess selectivity against related receptors to avoid off-target effects?
- Methodological Answer :
- Mutagenesis Studies : Introduce point mutations (e.g., T878A in AR) via QuikChange kits to test compound specificity. For example, VPC-14368 showed partial agonism on mutated AR, necessitating cross-reactivity screens .
- Kinase Profiling Panels : Broad-spectrum kinase assays (e.g., Eurofins) identify off-target interactions with structurally similar receptors .
Q. What strategies resolve structural identification discrepancies during synthesis?
- Methodological Answer :
- Comparative NMR Analysis : Contrast experimental spectra with computational predictions (e.g., ACD/Labs or MestReNova) to detect positional isomerism, as seen in VPC-14449 synthesis .
- Independent Synthesis Validation : Collaborate with external labs to reproduce key intermediates and confirm reaction pathways .
Q. How do methoxy groups on the benzothiazole ring influence biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., ethoxy, halogen) and compare AR-DBD inhibition potency. Methoxy groups enhance solubility and π-stacking with receptor residues .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions between the methoxy group and AR-DBD hydrophobic pockets .
Q. What computational methods predict compound-target interactions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
